3-fluoro-N-methylbenzamide
Overview
Description
3-fluoro-N-methylbenzamide, also known as N-Methyl 3-fluorobenzamide, is a compound with the molecular formula C8H8FNO and a molecular weight of 153.15 . It is also known by other synonyms such as 5-fluoro-N-methyl-benzamide and Benzamide, 3-fluoro-N-methyl- . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-fluoro-N-methylbenzamide consists of a benzamide core with a fluorine atom at the 3-position and a methyl group attached to the nitrogen atom . The InChI key for this compound is AOSZITJMCUMUCD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-fluoro-N-methylbenzamide has a molecular weight of 153.15 and a molecular formula of C8H8FNO . It has a complexity of 149 and a topological polar surface area of 29.1Ų . The compound is canonicalized and has a covalently-bonded unit count of 1 .Scientific Research Applications
Application in Fluorescent Probes
- Scientific Field: Chemical Science
- Summary of the Application: N-Methylbenzamide is used in the design and synthesis of fluorescent probes based on the bimane scaffold . These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
- Methods of Application: The probes are designed with varied electronic properties to show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity .
- Results or Outcomes: One of the probes shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . It has demonstrated potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Application as a PDE10A Inhibitor
- Scientific Field: Biochemistry
- Summary of the Application: N-Methylbenzamide is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
properties
IUPAC Name |
3-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSZITJMCUMUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399715 | |
Record name | N-Methyl 3-fuorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-methylbenzamide | |
CAS RN |
701-39-3 | |
Record name | N-Methyl 3-fuorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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